molecular formula C11H16N2O5 B1345238 Glycyl-L-tyrosine hydrate CAS No. 207300-83-2

Glycyl-L-tyrosine hydrate

Cat. No.: B1345238
CAS No.: 207300-83-2
M. Wt: 256.25 g/mol
InChI Key: HWTGMUQZDXXXDC-FVGYRXGTSA-N
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Description

Glycyl-L-tyrosine hydrate is a dipeptide composed of glycine and L-tyrosine, with the molecular formula C11H14N2O4·2H2O. This compound is known for its enhanced solubility compared to free L-tyrosine, making it a valuable component in various biochemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-L-tyrosine hydrate is synthesized by coupling glycine and L-tyrosine through a peptide bond. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes solid-phase peptide synthesis (SPPS) where the peptide is assembled on a solid resin, followed by cleavage and purification steps .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-tyrosine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycyl-L-tyrosine hydrate has a wide range of applications in scientific research:

Mechanism of Action

Glycyl-L-tyrosine hydrate exerts its effects primarily through its role as a dipeptide. It is readily taken up by cells and metabolized into its constituent amino acids, glycine and L-tyrosine. These amino acids are then incorporated into proteins and other biologically important molecules. The phenolic hydroxyl group of the tyrosine residue plays a critical role in molecular recognition and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-tyrosine hydrate is unique due to its combination of glycine and L-tyrosine, which provides both enhanced solubility and the beneficial properties of tyrosine. This makes it particularly valuable in applications where high concentrations of tyrosine are required without the risk of precipitation or pH shock .

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTGMUQZDXXXDC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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